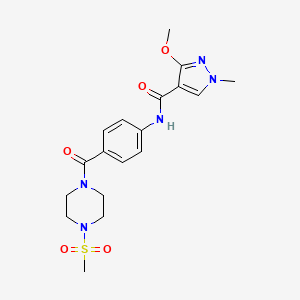

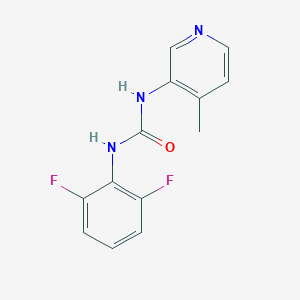

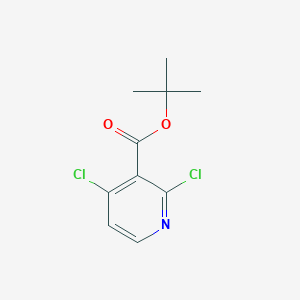

3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents to introduce different functional groups. For instance, the synthesis of a related compound was described in a study where a novel pyrazole derivative was synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG, with its structure confirmed by single crystal X-ray diffraction studies . Another study reported the synthesis of a pyrazole derivative from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . These studies highlight the complexity and the multi-step nature of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of a pyrazole derivative revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Additionally, computational methods such as density functional theory (DFT) calculations are employed to optimize molecular geometries and to identify electrophilic and nucleophilic regions on the molecular surface .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrogen bond interactions, which can extend through a 3D network to form supramolecular motifs . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect their electrophilic and nucleophilic properties. The synthesis of pyrazole derivatives often involves condensation reactions, as demonstrated in a study where a one-pot, four-component synthesis was used to create triazolylmethoxyphenyl pyrazolophthalazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are crucial for their practical applications. The thermal stability of a pyrazole derivative was found to be up to 190°C . The solvent effects on structural parameters and non-linear optical properties of these compounds are also studied to understand their behavior in different environments . Such properties are essential for designing compounds with desired characteristics for specific applications.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been actively engaged in synthesizing novel compounds that exhibit significant biological activities. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has been reported, demonstrating anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, showcasing their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

The molecular interaction of antagonists with cannabinoid receptors has been a subject of interest. For example, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, providing insights into the conformational preferences and binding modes of receptor antagonists (Shim et al., 2002).

Antimicrobial and Antiviral Research

The synthesis and evaluation of compounds for their antimicrobial and antiviral activities have been significant. Research has produced compounds with promising antiviral activities against Tobacco Mosaic Virus (TMV) and potent antimicrobial activity against various pathogens, suggesting their potential for developing new antimicrobial and antiviral agents (Krishna Reddy et al., 2013).

Development of Diagnostic Tools

The development of radiolabeled compounds for positron emission tomography (PET) imaging represents another critical application. These compounds aim to map cerebral receptors, aiding in the diagnosis and study of neurological conditions. For example, the synthesis and preclinical evaluation of a PET tracer for imaging cerebral adenosine A2A receptors highlight the application of novel compounds in medical imaging and diagnostics (Zhou et al., 2014).

properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-21-12-15(17(20-21)28-2)16(24)19-14-6-4-13(5-7-14)18(25)22-8-10-23(11-9-22)29(3,26)27/h4-7,12H,8-11H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZDFPFPUSATSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)